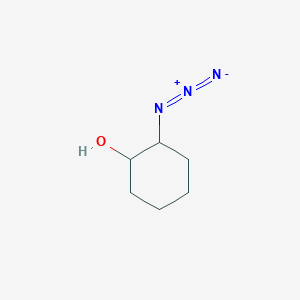

2-Azidocyclohexan-1-ol

Description

Contextual Significance of Azido (B1232118) Alcohols in Contemporary Organic Synthesis

Azido alcohols, characterized by the presence of both an azide (B81097) (-N₃) and a hydroxyl (-OH) group, are highly valuable intermediates in modern organic synthesis. Their importance stems from the synthetic versatility of the azide group, which can be readily transformed into a variety of other nitrogen-containing functionalities. Most notably, the reduction of an azide group provides a straightforward route to primary amines, making azido alcohols direct precursors to amino alcohols. nih.govnih.govorganic-chemistry.org

Vicinal amino alcohols, in particular, are a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis. nih.govnih.gov The ability to synthesize these compounds from readily available azido alcohols provides a powerful tool for medicinal chemistry and drug discovery. Furthermore, the azide group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles, which are stable and important pharmacophores. mdpi.com

Historical Perspectives and Foundational Discoveries Pertaining to Vicinal Azido Alcohols

The synthesis of vicinal azido alcohols has a long history, with one of the most fundamental and widely employed methods being the ring-opening of epoxides. organic-chemistry.org This reaction, known as azidolysis, involves the nucleophilic attack of an azide ion on one of the carbon atoms of the epoxide ring. The reaction is typically carried out using sodium azide (NaN₃) as the azide source. cmu.edusemanticscholar.org

Early investigations into the azidolysis of epoxides established the reaction's general reliability and stereochemical outcome. For cyclic epoxides like cyclohexene (B86901) oxide, the reaction proceeds via an Sₙ2 mechanism, resulting in a trans-diaxial opening of the epoxide ring to yield the trans-2-azidocyclohexan-1-ol isomer. cmu.edu The regioselectivity of the ring-opening in unsymmetrical epoxides has also been a subject of extensive study, with factors such as steric hindrance and electronic effects playing a crucial role in determining the site of azide attack. utwente.nl Over the years, various catalysts and reaction conditions have been developed to improve the efficiency and selectivity of this transformation. acs.org

Structural Diversity and Unique Features of the Cyclohexane (B81311) Scaffold in Azido Alcohol Chemistry

The cyclohexane scaffold in 2-Azidocyclohexan-1-ol introduces specific stereochemical considerations that are central to its chemistry. The chair conformation of the cyclohexane ring dictates the spatial arrangement of the azide and hydroxyl groups. In the thermodynamically more stable isomer of trans-2-azidocyclohexan-1-ol, both the azide and hydroxyl groups occupy equatorial positions to minimize steric strain.

The stereochemistry of the cyclohexane ring plays a critical role in the synthesis of this compound, particularly in the ring-opening of cyclohexene oxide. The reaction is highly stereoselective, with the nucleophilic azide attacking from the backside of the carbon-oxygen bond, leading to an inversion of configuration at the attacked carbon and the formation of the trans product. cmu.edusemanticscholar.org This predictable stereochemical outcome is a key advantage in the synthesis of stereochemically defined molecules. The rigid nature of the cyclohexane ring also influences the reactivity of the functional groups, affecting reaction rates and the accessibility of reagents.

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the azidolysis of cyclohexene oxide. This reaction involves the nucleophilic ring-opening of the epoxide with an azide source, typically sodium azide. The reaction is highly regioselective and stereoselective, yielding the trans isomer.

A common procedure involves stirring cyclohexene oxide with sodium azide in a suitable solvent system. A variety of solvents can be employed, including aqueous media or mixtures of organic solvents and water to facilitate the dissolution of both the organic epoxide and the inorganic azide salt. cmu.edusemanticscholar.org The use of a phase-transfer catalyst can be beneficial in biphasic systems. The reaction can also be promoted by Lewis acids or Brønsted acids, which can affect the regioselectivity in unsymmetrical epoxides, although this is not a factor for the symmetrical cyclohexene oxide. acs.org

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

| Cyclohexene oxide | Sodium azide (NaN₃) | Water | trans-2-Azidocyclohexan-1-ol | 90% | cmu.edu |

| Cyclohexene oxide | Sodium azide (NaN₃), Ammonium chloride (NH₄Cl) | Acetonitrile/Water | trans-2-Azidocyclohexan-1-ol | ~75-89% | utwente.nl |

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum of trans-2-azidocyclohexan-1-ol would be expected to show characteristic signals for the protons on the cyclohexane ring. The protons on the carbons bearing the hydroxyl and azide groups (H-1 and H-2) would appear as multiplets, with their chemical shifts and coupling constants providing information about their relative stereochemistry.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure, with distinct signals for each of the six carbon atoms in the cyclohexane ring. The carbons attached to the electron-withdrawing hydroxyl and azide groups (C-1 and C-2) would be shifted downfield compared to the other ring carbons.

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups. A strong, sharp absorption band is expected around 2100 cm⁻¹ for the azide (N=N=N) stretching vibration. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) stretching vibration.

| Spectroscopic Data for trans-2-Azidocyclohexan-1-ol | |

| ¹³C NMR (CDCl₃, ppm) | 71.8, 71.5, 26.6, 22.2 |

| IR (cm⁻¹) | ~2100 (N₃ stretch), ~3400 (O-H stretch) |

| HRMS (m/z) | [M+Na]⁺ calcd for C₆H₁₁N₃O₂Na: 258.1213; found: 258.1210 |

| Note: The provided HRMS data appears to be for a related benzyloxy derivative from a patent, and not the parent compound. Spectroscopic data for the parent compound can vary slightly based on the solvent and instrumentation. google.com |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the transformations of its two functional groups: the azide and the hydroxyl group.

Reactions of the Azide Group:

Reduction to Amines: The most significant reaction of the azide group is its reduction to a primary amine. This transformation is typically achieved with high yield using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis). The product of this reaction is trans-2-aminocyclohexan-1-ol, a valuable vicinal amino alcohol.

Reactions of the Hydroxyl Group:

Esterification and Etherification: The hydroxyl group can undergo standard reactions of alcohols, such as esterification with acyl chlorides or carboxylic anhydrides, and etherification with alkyl halides under basic conditions.

Oxidation: Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 2-azidocyclohexanone.

Reactions Involving Both Functional Groups:

The proximity of the azide and hydroxyl groups can lead to intramolecular reactions under certain conditions, potentially forming cyclic structures.

Structure

3D Structure

Properties

IUPAC Name |

2-azidocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-9-8-5-3-1-2-4-6(5)10/h5-6,10H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECSGTHYJAPXMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Azidocyclohexan 1 Ol

Regioselective and Stereoselective Synthesis from Cyclic Precursors

The generation of specific isomers of 2-azidocyclohexan-1-ol from cyclic starting materials is paramount. masterorganicchemistry.com The choice of synthetic route and reaction conditions dictates the spatial arrangement of the azide (B81097) and hydroxyl functional groups. Two principal strategies dominate this field: the direct azidohydroxylation of cycloalkenes and the nucleophilic ring-opening of epoxides.

Azidohydroxylation of Cycloalkenes

The direct, single-step conversion of a cycloalkene like cyclohexene (B86901) into this compound is known as azidohydroxylation. This transformation involves the simultaneous addition of an azide group and a hydroxyl group across the double bond. researchgate.net A variety of reagent systems have been developed to achieve this vicinal difunctionalization. unideb.hu

The mechanism of azidohydroxylation often involves radical intermediates, which influences the stereochemical outcome of the reaction. mdpi.com A common pathway is initiated by the generation of an azido (B1232118) radical (N₃•) from a suitable precursor, such as trimethylsilyl (B98337) azide (TMSN₃) in the presence of an oxidant. mdpi.com

This azido radical then adds to the alkene double bond to form a new carbon-nitrogen bond and a carbon-centered radical intermediate. mdpi.com This intermediate can then be trapped by a water molecule or another oxygen source to form the final azido alcohol product. researchgate.net The diastereoselectivity of the reaction is often controlled by the stereochemistry of the transition state during the radical addition and subsequent trapping steps. For instance, in iodine-catalyzed systems, a chair-like transition state can be invoked to explain the observed diastereoselectivity. mdpi.com In photolytic approaches, the reaction is facilitated by the photochemical homolytic cleavage of an iodine-azide (I–N₃) bond, which generates the key azidyl radical. nih.gov

Control over the azidohydroxylation reaction is achieved through the careful selection of reagents and catalysts. These systems are designed to generate the azido radical under specific conditions and to influence the regio- and stereoselectivity of the addition. mdpi.comnih.gov

Several catalytic systems have been reported:

Iodine-Catalyzed Azidohydroxylation : This method can be regio- and stereodivergent, controlled by the choice of oxidant. mdpi.comnih.gov

Manganese-Catalyzed Aerobic Oxidative Hydroxyazidation : Utilizes manganese catalysts and molecular oxygen as a green oxidant to efficiently produce β-azido alcohols. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysts, often using copper or acridinium (B8443388) salts, can mediate the azidohydroxylation of alkenes. unideb.hunih.gov These reactions proceed under mild conditions and offer a high degree of control. nih.gov

Photo-induced Radical Transfer : Catalyst-free protocols using aryl-λ³-azidoiodane species can achieve selective azidooxygenation upon photolysis, generating an azidyl radical intermediate that drives the reaction. acs.org

The table below summarizes various reagent systems used for the azidohydroxylation of alkenes.

| Catalyst/Reagent System | Azide Source | Oxidant/Conditions | Substrate Scope | Reference |

| I₂ Catalysis | TMSN₃ | Varies (e.g., H₂O₂) | Alkenes | mdpi.comnih.gov |

| Mn Catalysis | TMSN₃ | O₂ (Aerobic) | Olefins | nih.gov |

| Acridinium Photocatalyst | TMSN₃ | O₂ / Blue LEDs | Alkenes | unideb.hu |

| Aryl-λ³-azidoiodane | In-situ from PhI(OAc)₂ & TMSN₃ | Blue LEDs (Photolysis) | Unactivated Alkenes | nih.govacs.org |

| BiVO₄ Photoanode | KN₃ | Photoelectrochemical | Alkenes | researchgate.net |

Nucleophilic Ring-Opening of Cyclohexene Oxides and Related Epoxides

A highly reliable and widely used method for synthesizing this compound is the nucleophilic ring-opening of cyclohexene oxide. masterorganicchemistry.comresearchgate.net This reaction is a classic example of an Sₙ2 reaction where an azide anion acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring and causing it to open. masterorganicchemistry.com This process inherently generates a 1,2-difunctionalized product with a trans-relationship between the incoming nucleophile (azide) and the existing oxygen atom (which becomes a hydroxyl group after workup). organic-chemistry.org

The ring-opening of cyclohexene oxide is readily achieved using various azide-containing reagents. The choice of reagent can influence reaction conditions and outcomes.

Commonly used azide reagents include:

Sodium Azide (NaN₃) : A common and inexpensive source of the azide nucleophile. Reactions are often carried out in protic solvents like water or alcohol, or in polar aprotic solvents like DMF. masterorganicchemistry.comresearchgate.netorganic-chemistry.org Hot water has been shown to promote the reaction, acting as both a solvent and a mild acid catalyst. organic-chemistry.org

Trimethylsilyl Azide (TMSN₃) : This reagent is often used in conjunction with a catalyst. The silyl (B83357) group coordinates to the epoxide oxygen, activating it towards nucleophilic attack. acs.orgscholaris.ca

The reaction proceeds via nucleophilic attack of the azide ion on one of the epoxide carbons. In symmetrical epoxides like cyclohexene oxide, the attack can occur at either carbon with equal probability in the absence of a chiral influence, leading to a racemic mixture of the two enantiomers of trans-2-azidocyclohexan-1-ol. The reaction is typically followed by a protonation step (workup) to yield the final alcohol product. masterorganicchemistry.com

For meso-epoxides like cyclohexene oxide, the two carbons of the epoxide are enantiotopic. A non-chiral reagent will produce a racemic mixture of products, while a chiral catalyst can selectively facilitate the attack at one of these carbons, leading to an enantiomerically enriched or enantiopure product. researchgate.net This asymmetric ring-opening (ARO) is a powerful strategy for synthesizing chiral molecules.

Several catalytic systems have been developed for the enantioselective ring-opening of cyclohexene oxide with azide:

Zirconium-based Catalysts : Nugent developed a catalyst derived from zirconium alkoxide and a chiral trialkanolamine ligand that effectively opens cyclohexene oxide with TMSN₃, affording the product in high enantiomeric excess (ee). scholaris.ca Mechanistic studies suggest the cooperative action of two zirconium centers is required for catalytic activity. acs.org

Chromium-Salen Complexes : Jacobsen discovered that chiral (salen)Cr(III) complexes are highly efficient catalysts for the enantioselective ring-opening of epoxides with TMSN₃. scholaris.caacs.org

Cobalt-Salen Complexes : Cobalt-salen catalysts have also been employed for the enantioselective ring-opening of meso-epoxides, providing access to enantioenriched products. thieme-connect.de

Titanium-based Catalysts : Chiral (salen)Ti(IV) complexes have been shown to catalyze the asymmetric ring-opening of cyclohexene oxide with dithiophosphorus acids, and related systems using Ti(O-i-Pr)₄ are used for the regioselective opening of 2,3-epoxy alcohols with azide. researchgate.netacs.org

Biocatalysis : Enzymes, specifically halohydrin dehalogenases (HHDH), can catalyze the ring-opening of epoxides with azide nucleophiles. researchgate.net These biocatalytic reactions proceed under mild conditions and can exhibit excellent regio- and stereoselectivity, providing access to enantiomerically pure 1,2-azidoalcohols. researchgate.netnih.gov Dual-enzyme cascades combining a monooxygenase (for epoxidation) and an HHDH (for ring-opening) allow for the direct synthesis of chiral azidoalcohols from alkenes. nih.gov

The table below details representative catalytic systems for the asymmetric ring-opening of cyclohexene oxide.

| Catalyst System | Azide Source | Yield | Enantiomeric Excess (ee) | Reference |

| Zirconium/Trialkanolamine | TMSN₃ | 86% | 93% | scholaris.ca |

| (salen)Cr(III) Complex | TMSN₃ | High | High | acs.org |

| (salen)Co(III) Complex | PhCO₂H (as nucleophile example) | 90% | 91% | thieme-connect.de |

| Halohydrin Dehalogenase (HheG) | NaN₃ | - | - | researchgate.net |

| Dual-Enzyme Cascade (SMO & HHDH) | NaN₃ | High | >99% | nih.gov |

Chemical Transformations Utilizing Azide Reagents

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical parameter in the synthesis of this compound, particularly in the nucleophilic ring-opening of cyclohexene oxide with an azide source. The solvent system can significantly influence reaction rates, regioselectivity, and the solubility of the reactants.

The azidolysis of epoxides is often performed in aqueous-organic media. semanticscholar.org This approach addresses the challenge of solubilizing both the typically water-soluble sodium azide and the more organic-soluble epoxide substrate. semanticscholar.org However, research has also demonstrated that the reaction can be effectively carried out in water alone under heterogeneous conditions. semanticscholar.org In such cases, the pH of the aqueous medium becomes a crucial factor for controlling both reactivity and regioselectivity. semanticscholar.orgacs.org The use of phase-transfer catalysts can accelerate the reaction when dealing with highly hydrophobic epoxides in aqueous systems. semanticscholar.org

In other catalytic systems, such as the asymmetric ring-opening (ARO) of cyclohexene oxide, the solvent has been shown to have a substantial impact on both the reaction rate and the resulting enantioselectivity. mdpi.com For instance, in certain metal-catalyzed reactions, solvents like toluene (B28343) or tert-butyl methyl ether (TBME) have been found to be effective. mdpi.commdpi.com The polarity and coordinating ability of the solvent can affect the catalyst's activity; a more coordinative solvent like tetrahydrofuran (B95107) (THF) has been observed to decrease the catalytic activity of some systems. mdpi.com Furthermore, solvent-free conditions have also been explored, offering potential benefits in terms of process simplification and waste reduction. mdpi.com

Biocatalytic Approaches Employing Halohydrin Dehalogenases (HHDHs)

Biocatalysis presents a powerful and green alternative for the synthesis of chiral compounds. Halohydrin dehalogenases (HHDHs) are particularly noteworthy for their application in producing this compound. nih.gov These enzymes naturally catalyze the reversible dehalogenation of β-haloalcohols to form epoxides. nih.gov However, they exhibit significant catalytic promiscuity in the reverse reaction, facilitating the ring-opening of epoxides with a range of non-natural nucleophiles, including azide (N₃⁻), cyanide (CN⁻), and nitrite (B80452) (NO₂⁻). nih.govnih.gov

This promiscuous ring-opening activity is exploited for the synthesis of this compound from cyclohexene oxide. researchgate.net The HHDH enzyme from Ilumatobacter coccineus, known as HheG, is a well-studied example used in this transformation, providing access to chiral β-substituted alcohols that are valuable building blocks. researchgate.netacs.org

Enzyme Engineering for Enhanced Enantioselectivity

While wild-type HHDHs can catalyze the desired transformation, their enantioselectivity is often insufficient for practical applications and requires enhancement through protein engineering. nih.govacs.orgchemrxiv.org Significant success has been achieved by engineering the HheG enzyme to improve its performance in the azidolysis of cyclohexene oxide. nih.govchemrxiv.org

Research has focused on a highly flexible N-terminal loop (residues 39 to 47) in HheG, which has a profound impact on both activity and enantioselectivity. nih.govacs.orgchemrxiv.orgchemrxiv.org Through targeted engineering of this loop, specifically by site-saturation mutagenesis, highly active and enantioselective variants have been developed. The M45F variant, where methionine at position 45 is replaced by phenylalanine, stands out as a particularly effective mutant. This single mutation resulted in a nearly tenfold increase in specific activity and a dramatic improvement in the enantioselectivity for the production of (1S,2S)-2-azidocyclohexan-1-ol. nih.govacs.orgchemrxiv.orgchemrxiv.org Computational analyses suggest that the phenylalanine residue promotes the productive binding of the substrates in the active site through non-covalent interactions, which better positions the epoxide ring for a stereoselective nucleophilic attack by the azide ion. acs.orgchemrxiv.org

| Enzyme | Relative Specific Activity | Product | Enantiomeric Excess (eeP) | Reference |

|---|---|---|---|---|

| HheG Wild Type | 1x | (1S,2S)-2-azidocyclohexan-1-ol | 49% | chemrxiv.org, nih.gov, acs.org |

| HheG M45F Variant | ~10x | (1S,2S)-2-azidocyclohexan-1-ol | 96% | [1, nih.gov, acs.org |

Continuous Flow Biocatalysis for Scalable Production

For the industrial-scale synthesis of this compound, transitioning from batch processes to continuous flow systems offers significant advantages in safety, efficiency, and scalability. academie-sciences.fracademie-sciences.fryoutube.com A key enabling technology for this transition is enzyme immobilization, which allows for high catalyst loading, easy separation, and enhanced stability.

Engineered HheG variants have been successfully immobilized as cross-linked enzyme crystals (CLECs). academie-sciences.fracademie-sciences.fr These HheG CLECs have been integrated into continuous flow reactors, such as packed-bed reactors (PBRs), for the production of this compound. academie-sciences.fracademie-sciences.fr This setup has demonstrated excellent operational stability and efficiency, achieving an impressive space-time yield of 28.7 kg L⁻¹ day⁻¹. academie-sciences.fracademie-sciences.fr The use of PBRs with immobilized enzymes facilitates high productivity and maintains high enantiomeric excess in the final product. researchgate.net Such systems highlight the potential of continuous flow biocatalysis for the large-scale, sustainable production of valuable chemical intermediates. uva.nl

| Reactor Type | Immobilization Method | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| Packed-Bed Reactor (PBR) | CLECs | Space-Time Yield | 28.7 kg L⁻¹ day⁻¹ | academie-sciences.fr, academie-sciences.fr |

| Packed-Bed Reactor (PBR) | CLECs | Continuous-Flow Reaction Rate | Up to 30.4 gproduct h⁻¹ gCLEC⁻¹ | researchgate.net |

| Fluidized-Bed Reactor (FBR) | CLECs | Continuous-Flow Reaction Rate | Up to 18.9 gproduct h⁻¹ gCLEC⁻¹ | researchgate.net, researchgate.net |

Derivations from Cyclohexane (B81311) Diols via Selective Azidation

An alternative synthetic approach to this compound begins with cyclohexane-1,2-diols. This strategy relies on the site-selective functionalization of one hydroxyl group in the presence of another. nih.gov The challenge lies in differentiating between the two similar hydroxyl groups.

One reported method for the azidation of diols involves the use of azidotrimethylsilane. rsc.org More advanced strategies employ catalysts designed to reversibly bind to a specific arrangement of functional groups, such as a cis-1,2-diol, within the substrate. nih.gov By forming a temporary covalent bond, the catalyst can orient the substrate and deliver a reagent to a specific, and often less reactive, hydroxyl group. nih.gov While not yet a widespread method for this specific compound, the principles of catalyst-controlled selective functionalization of diols represent a viable and elegant route to this compound and its derivatives.

Alternative Synthetic Routes to this compound

Beyond the primary methods, other synthetic routes offer different advantages in terms of starting materials, reagents, and process efficiency.

One-Pot Methodologies for Azide Introduction

One-pot syntheses are highly desirable as they improve efficiency by subjecting a reactant to successive chemical reactions in a single reactor, avoiding the time-consuming separation and purification of intermediates. wikipedia.org For the synthesis of this compound, one-pot methodologies have been developed that convert an alkene directly to the corresponding azidoalcohol.

Application of Green Chemistry Principles in Synthesis

The synthesis of this compound has been a focal point for the application of green chemistry principles, aiming to develop more environmentally benign and efficient methodologies. These approaches prioritize the use of non-toxic solvents, recyclable catalysts, and milder reaction conditions, moving away from traditional methods that may involve hazardous reagents and generate significant waste. Key strategies include the use of water as a reaction medium, phase-transfer catalysis, and biocatalysis.

One prominent green approach involves the regioselective azidolysis of cyclohexene oxide using a multi-site phase-transfer catalyst (MPTC) in water. scispace.com This method stands out for its high atom economy and eco-friendly nature. The reaction of cyclohexene oxide with sodium azide in the presence of α,α′,α′′-N-hexakis(triethylammoniummethylene chloride)-melamine as the MPTC proceeds smoothly to yield trans-2-azidocyclohexan-1-ol. scispace.com The use of water as the solvent is a significant advantage, as it is non-toxic, inexpensive, and readily available. bas.bg Furthermore, the catalyst can be recovered and recycled without a discernible loss in its catalytic activity, adding to the sustainability of the process. scispace.com

Another innovative green strategy employs a PEG-supported dicationic ionic liquid as a catalyst for the ring-opening of epoxides in water. bas.bg This method provides a safe, clean, and economical alternative to classical procedures. The reaction, conducted under reflux conditions in water, results in high yields of the desired β-azido alcohol. bas.bg Ionic liquids, particularly when supported on polymers like polyethylene (B3416737) glycol (PEG), are considered green catalysts due to their low volatility, non-flammability, and high thermal and chemical stability. bas.bg

Biocatalysis offers a highly specific and environmentally friendly route to this compound. The enzyme halohydrin dehalogenase from Ilumatobacter coccineus (HheG) has been shown to effectively catalyze the ring-opening of cyclohexene oxide with an azide nucleophile. researchgate.netacs.org This enzymatic reaction is performed in an aqueous buffer solution at or near room temperature, representing a significant improvement over many traditional chemical methods that require harsh conditions. researchgate.net The high selectivity of enzymes can also reduce the formation of byproducts, simplifying purification and minimizing waste. acs.org

A one-step process for the synthesis of 1,2-azido alcohols from alkenes at room temperature has also been developed, utilizing an iodine catalyst in a mixed solvent system of DMSO and DMF. google.com While not entirely solvent-free, this method offers the advantage of mild reaction conditions and a one-pot procedure, which aligns with the green chemistry principle of reducing derivatization steps. acs.orggoogle.com

Research Findings on Green Synthesis of this compound

| Catalyst/Method | Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Multi-site Phase-Transfer Catalyst (MPTC) | Cyclohexene oxide | NaN3 | Water | 90 °C, 30 min | 85% | scispace.com |

| PEG-supported dicationic ionic liquid | Cyclohexene oxide | NaN3 | Water | Reflux, 4h | 82-90% | bas.bg |

| Halohydrin dehalogenase (HheG) | Cyclohexene oxide | NaN3 | Tris·SO4 buffer (pH 7.0) | 22 °C | High turnover number | researchgate.netacs.org |

| Iodine | Cyclohexene | I2, H2O2, NaN3, K2CO3 | DMSO:DMF | 25-30 °C, 8-12 h | 87% | google.com |

Stereochemical Aspects and Conformational Analysis of 2 Azidocyclohexan 1 Ol

Diastereoisomerism: cis- and trans-2-Azidocyclohexan-1-ol

Due to the presence of two stereocenters on the cyclohexane (B81311) ring, 2-azidocyclohexan-1-ol can exist as diastereomers, which are stereoisomers that are not mirror images of each other. libretexts.orglibretexts.orgbyjus.com These are designated as cis and trans isomers, referring to the relative orientation of the hydroxyl (-OH) and azido (B1232118) (-N₃) groups. wikipedia.org

Configurational Assignment and Nomenclature

The terms cis and trans describe the relative stereochemistry of the substituents on the cyclohexane ring. wikipedia.org

In the cis-isomer , the hydroxyl and azido groups are on the same side of the ring. wikipedia.orgkhanacademy.org

In the trans-isomer , these groups are on opposite sides of the ring. wikipedia.orgkhanacademy.org

The absolute configuration at each stereocenter (C-1 and C-2) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, leading to R/S designations. For example, a specific enantiomer might be named (1R,2R)-2-azidocyclohexan-1-ol. It is important to note that the cis/trans designation relates the relative stereochemistry of the two substituents, while the R/S notation defines the absolute configuration at each chiral center. pdx.eduuou.ac.in

Enantiomerism and Absolute Configuration Determination (e.g., (1S,2S)-2-Azidocyclohexan-1-ol)

Each diastereomer (cis and trans) of this compound is chiral and can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. pdx.edu For instance, the trans-isomer exists as (1R,2R)- and (1S,2S)-2-azidocyclohexan-1-ol. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. pdx.edu The specific enantiomer, (1S,2S)-2-azidocyclohexan-1-ol, is a product of interest in certain asymmetric syntheses. researchgate.netresearchgate.net

Strategies for Enantioselective Synthesis and Kinetic Resolution

The synthesis of a single enantiomer of this compound requires enantioselective methods. wikipedia.org These strategies aim to produce a specific stereoisomer in excess over its mirror image. wikipedia.orglibretexts.org

Enantioselective Synthesis: This approach involves using chiral catalysts or auxiliaries to create the desired stereocenters in a controlled manner. wikipedia.org For example, the azidolysis of cyclohexene (B86901) oxide, catalyzed by a modified halohydrin dehalogenase enzyme, can yield (1S,2S)-2-azidocyclohexan-1-ol with high enantiomeric excess. researchgate.netresearchgate.net

Kinetic Resolution: This technique separates a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.orgtaylorandfrancis.com One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org Lipase-catalyzed hydrolytic kinetic resolution of trans-2-azidocyclohexyl acetate (B1210297) is a known method to obtain optically pure trans-2-azidocyclohexan-1-ol. lookchem.com

| Method | Description | Example |

| Enantioselective Synthesis | Creates a specific enantiomer using chiral catalysts or auxiliaries. | Azidolysis of cyclohexene oxide with a modified enzyme to produce (1S,2S)-2-azidocyclohexan-1-ol. researchgate.netresearchgate.net |

| Kinetic Resolution | Separates enantiomers from a racemic mixture based on different reaction rates. wikipedia.org | Lipase-catalyzed hydrolysis to resolve racemic trans-2-azidocyclohexyl acetate. lookchem.com |

Conformational Dynamics of the Cyclohexane Ring System

The cyclohexane ring is not planar and adopts several non-planar conformations to minimize strain. wikipedia.orglibretexts.org The most significant of these is the chair conformation. wikipedia.orglibretexts.org

Chair Conformations and Substituent Preferences (Axial vs. Equatorial)

The chair conformation is the most stable form of cyclohexane, as it minimizes both angle strain and torsional strain. libretexts.org In this conformation, the substituents on the ring can occupy two types of positions:

Axial (a): Bonds are parallel to the principal axis of the ring. fiveable.me

Equatorial (e): Bonds are in the approximate "equator" of the ring. fiveable.me

The cyclohexane ring can undergo a "ring flip," where one chair conformation converts to another. fiveable.me During this process, axial substituents become equatorial, and equatorial substituents become axial. fiveable.me Generally, a substituent prefers the equatorial position to minimize steric interactions with other axial substituents, known as 1,3-diaxial interactions. wikipedia.org For this compound, the diequatorial conformer of the trans-isomer is generally more stable.

Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

The stability of the different conformations of this compound is influenced by intramolecular interactions.

Steric Effects: As mentioned, bulky substituents prefer the equatorial position to avoid 1,3-diaxial strain. ucsd.edu The relative size of the hydroxyl and azido groups will influence the conformational equilibrium.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydroxyl group (donor) and the azide (B81097) group (acceptor) when they are in close proximity. libretexts.orgrsc.org This is possible in the cis-isomer, particularly when both groups are in adjacent axial and equatorial positions, or in certain boat or twist-boat conformations. wikipedia.org The presence of such a bond can stabilize a conformation that might otherwise be less favorable due to steric hindrance. rsc.orgnih.gov The strength of this interaction depends on the geometry and the electronic properties of the interacting groups. rsc.org

| Interaction | Description | Impact on Conformation |

| Steric Hindrance | Repulsive forces between atoms or groups in close proximity. | Favors conformations where bulky groups are in equatorial positions to minimize 1,3-diaxial interactions. wikipedia.orgucsd.edu |

| Intramolecular Hydrogen Bond | Attraction between the -OH group and the -N₃ group within the same molecule. libretexts.org | Can stabilize specific conformations, such as the cis-diaxial or axial-equatorial arrangements, by forming a favorable ring-like structure. rsc.orgnih.gov |

Chemical Reactivity and Transformations of 2 Azidocyclohexan 1 Ol

Reactivity of the Azide (B81097) Moiety

The azide functional group (–N₃) in 2-Azidocyclohexan-1-ol is the primary center of its chemical reactivity. Organic azides are characterized by two key types of reactions: reduction to amines and 1,3-dipolar cycloadditions. wikipedia.orgnih.gov The azide group is relatively stable under many reaction conditions, yet it can be selectively transformed, often in high yield. baseclick.eu Its ability to act as a 1,3-dipole is fundamental to its participation in Huisgen cycloadditions, while its susceptibility to reduction by various methods allows it to function as a protected form of an amine. baseclick.euwikipedia.org

One of the most synthetically useful transformations of this compound is the reduction of the azide group to a primary amine, yielding 2-Aminocyclohexan-1-ol. This conversion is a critical step in the synthesis of vicinal amino alcohols, which are important chiral ligands and building blocks in pharmaceutical chemistry. nih.gov The reduction can be accomplished through several methods, broadly categorized as catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used method for the reduction of azides due to its efficiency and the clean nature of the reaction, which typically produces nitrogen gas as the only byproduct. wikipedia.org This process involves the use of hydrogen gas in the presence of a metal catalyst. For the conversion of azido-alcohols like this compound to the corresponding amino alcohols, various catalysts and conditions have been employed. Debenzylation of enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol by hydrogenation provides access to a wide range of diversely substituted derivatives. nih.gov

Table 1: Examples of Catalytic Hydrogenation for Azide Reduction

| Substrate Analogue | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Azide-bearing benzaldehydes | Pd/C | Methanol | H₂ (1 atm), rt, 3h | Corresponding amine | >95% | nih.gov |

| Dodecanoic Acid | Ir/SiO₂ | - | 0.8 MPa H₂, 30°C, 1h | Dodecanol | - | mdpi.com |

| Cyclohexanone | Pt-Sn alloy | - | H₂, 325 K | Cyclohexanol | - | princeton.edu |

This table presents data for the catalytic hydrogenation of various substrates as representative examples of the reduction of functional groups, including azides, under similar catalytic systems.

The Staudinger reduction is highly chemoselective and tolerates a wide variety of other functional groups, making it a valuable tool in complex molecule synthesis. sigmaaldrich.com

Reaction Scheme: Staudinger Reduction of this compound Step 1: Iminophosphorane Formation R-N₃ + PPh₃ → R-N=PPh₃ + N₂ (where R = 2-hydroxycyclohexyl)

Step 2: Hydrolysis R-N=PPh₃ + H₂O → R-NH₂ + O=PPh₃ (Product: 2-Aminocyclohexan-1-ol)

Table 2: Staudinger Reduction Conditions

| Substrate | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Organic Azide | Triphenylphosphine (B44618), Water | THF | 65 °C, 6 h | Corresponding Amine | 90% | nrochemistry.com |

| Phenyl Azide | Triphenylphosphine | - | - | Iminophosphorane | Quantitative | alfa-chemistry.com |

Organic azides, including this compound, can function as 1,3-dipoles in cycloaddition reactions. baseclick.euorganic-chemistry.org The most prominent of these is the Huisgen 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole (the azide) and a dipolarophile (typically an alkyne or alkene) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org When an azide reacts with an alkyne, the product is a 1,2,3-triazole. wikipedia.org This reaction is a powerful tool for creating complex molecules and has become a cornerstone of "click chemistry". jetir.org The thermal reaction often requires elevated temperatures and can produce a mixture of regioisomers (1,4- and 1,5-substituted triazoles). wikipedia.orgnih.gov

A significant advancement in the Huisgen cycloaddition was the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.org This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer when a terminal alkyne is used. jetir.orgnih.gov The CuAAC reaction proceeds under mild conditions, often in aqueous solvents, and tolerates a broad range of functional groups, which has led to its widespread use in bioconjugation, drug discovery, and materials science. jenabioscience.com The catalyst, Cu(I), can be generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate. wikipedia.orgjenabioscience.com The reaction with (±)-trans-2-azidocyclohexanol and various terminal alkynes proceeds efficiently to give the corresponding triazoles. researchgate.net

Table 3: CuAAC Reaction with (±)-trans-2-Azidocyclohexan-1-ol

| Alkyne Substrate | Product | Yield | Reference |

|---|---|---|---|

| Phenylacetylene | (±)-trans-2-[4-phenyl-1H-1,2,3-triazol-1-yl]cyclohexanol | 98% | researchgate.net |

| 1-Hexyne | (±)-trans-2-[4-butyl-1H-1,2,3-triazol-1-yl]cyclohexanol | 95% | researchgate.net |

| Propargyl alcohol | (±)-trans-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]cyclohexanol | 93% | researchgate.net |

Data derived from a study on the synthesis of novel triazoles using (±)-trans-2-azidocyclohexanol. researchgate.net

Strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative to CuAAC that proceeds without the need for a metal catalyst. magtech.com.cnjcmarot.com This is particularly advantageous in biological systems where the toxicity of copper can be a concern. nih.gov The reaction's driving force comes from the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DBCO). magtech.com.cn When an azide reacts with a strained alkyne, the release of this strain energy significantly lowers the activation barrier, allowing the cycloaddition to occur rapidly at ambient temperatures. magtech.com.cnnih.gov SPAAC is a key reaction in the field of bioorthogonal chemistry, enabling the specific labeling of biomolecules in living systems. magtech.com.cnjcmarot.com

The rate of SPAAC can be influenced by the structure of the cyclooctyne. nih.gov For instance, oxidation of a hydroxyl group on the cyclooctyne ring to a ketone can increase the reaction rate. nih.govnih.gov

Table 4: Representative Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne Derivative | Rate Constant (M⁻¹s⁻¹) | Notes | Reference |

|---|---|---|---|

| DIBO (4-dibenzocyclooctynol) | ~0.1 | Reacts exceptionally fast with azides. | nih.gov |

| DIBO-ketone | ~0.3 | Oxidation of the alcohol to a ketone increases the rate. | nih.gov |

| 3,9-Difluoro-4,8-dimethoxy-dibenzocyclooctyne-1-one | 3.5 | One of the highest rates described for SPAAC. | magtech.com.cn |

This table shows rate constants for various cyclooctynes with azides, illustrating the principles of SPAAC that are applicable to this compound.

Nitrene Formation and Subsequent Rearrangements

The azide group in this compound is a precursor to a highly reactive intermediate known as a nitrene. Nitrenes are the nitrogen analogs of carbenes, characterized by a neutral, monovalent nitrogen atom with a sextet of electrons. egyankosh.ac.in The generation of nitrenes from azides can be typically achieved through thermolysis or photolysis, which results in the expulsion of nitrogen gas. egyankosh.ac.inwikipedia.org

Once formed, the nitrene intermediate is highly unstable and readily undergoes various reactions to achieve a more stable electronic configuration. egyankosh.ac.in Common subsequent reactions of nitrenes include:

C-H Insertion: The nitrene can insert into a carbon-hydrogen bond, leading to the formation of an amine or an amide. Singlet nitrenes typically react with retention of configuration. wikipedia.org

Rearrangements: Nitrenes are prone to rearrangement reactions. slideshare.net For instance, aryl nitrenes have been observed to undergo ring expansion. wikipedia.org Alkyl nitrenes can isomerize to imines through a 1,2-hydrogen migration. egyankosh.ac.in

Dimerization: In the absence of other reactive partners, nitrenes can dimerize to form azo compounds. egyankosh.ac.in

The specific rearrangement pathways for the nitrene derived from this compound would depend on the reaction conditions and the stereochemistry of the starting material.

Reactivity of the Hydroxyl Moiety

The hydroxyl (-OH) group of this compound is a versatile functional group that can participate in a variety of chemical transformations. msu.edu The polarized C-O and O-H bonds make the oxygen atom electron-rich and the carbon and hydrogen atoms electrophilic. msu.edu

Nucleophilic Substitution Reactions (e.g., Conversion to Halides, Tosylates)

The hydroxyl group is a poor leaving group, but it can be converted into a better leaving group to facilitate nucleophilic substitution reactions. msu.edu

Conversion to Halides: Treatment with strong hydrohalic acids (HCl, HBr, HI) can convert the alcohol into the corresponding alkyl halide. msu.edu The reaction with tertiary alcohols typically proceeds through an S_N1 mechanism, involving the formation of a carbocation intermediate, while primary alcohols react via an S_N2 mechanism. msu.eduyoutube.com Secondary alcohols like this compound can react by either or both mechanisms. msu.educhemguide.co.uk

Conversion to Tosylates: A common strategy to create a good leaving group is the conversion of the alcohol to a sulfonate ester, such as a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.

For cyclohexyl systems, the stereochemistry of the substrate is crucial. For an S_N2 reaction to occur, the nucleophile must attack from the backside, which requires an anti-periplanar arrangement of the nucleophile and the leaving group. chemistrysteps.com In cyclohexane (B81311) chairs, this often means the leaving group must be in an axial position to allow for an efficient reaction. chemistrysteps.com

Oxidation Reactions

The secondary alcohol group in this compound can be oxidized to a ketone, specifically 2-azidocyclohexanone. chemguide.co.uk This transformation involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon bearing the hydroxyl group. chemguide.co.uklibretexts.org

A variety of oxidizing agents can be employed for this purpose:

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) are mild oxidizing agents that can convert a secondary alcohol to a ketone without further oxidation. khanacademy.orgyoutube.com Stronger oxidizing agents like chromic acid (H₂CrO₄), often generated from sodium or potassium dichromate and sulfuric acid, are also effective. chemguide.co.ukyoutube.com

Other oxidizing agents: The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is another mild method to achieve this transformation. youtube.com Sodium hypochlorite (B82951) (NaOCl) in the presence of acetic acid can also serve as a mild oxidizing agent. youtube.com

Tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. chemguide.co.uklibretexts.org

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification and etherification reactions.

Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester. medcraveonline.commedcraveonline.com The Fischer esterification, which involves reacting the alcohol and a carboxylic acid with an acid catalyst, is a common method. organic-chemistry.org The reaction is an equilibrium process, and often requires the removal of water to drive it to completion. organic-chemistry.org The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base like pyridine, provides a more efficient route to esters. libretexts.org

Etherification: Ethers can be synthesized from alcohols through various methods. The Williamson ether synthesis involves the reaction of an alkoxide (formed by deprotonating the alcohol with a strong base like sodium hydride) with an alkyl halide. chemistrysteps.com Another approach is the acid-catalyzed dehydration of two alcohol molecules, although this is more suitable for symmetrical ethers. libretexts.org More modern methods include palladium or copper-catalyzed cross-coupling reactions. organic-chemistry.org

Cooperative and Tandem Reactions Involving Both Functional Groups

The proximate arrangement of the azide and hydroxyl groups in this compound allows for cooperative and tandem reactions, where both functional groups participate in a concerted or sequential manner.

Intramolecular Cyclization Pathways

The bifunctional nature of this compound makes it a suitable substrate for intramolecular cyclization reactions. Depending on which functional group initiates the reaction, different cyclic products can be envisioned.

For instance, under appropriate conditions, the hydroxyl group could act as an internal nucleophile. If the azide group is activated, for example, through the formation of a nitrene or a related species, the hydroxyl oxygen could attack the electron-deficient nitrogen. Alternatively, if the hydroxyl group is converted into a good leaving group, the azide moiety could potentially act as an internal nucleophile, although this is less common.

A more plausible pathway involves the transformation of the azide into a more reactive species that then engages the hydroxyl group. For example, a Brønsted acid-catalyzed intramolecular cyclization has been described for N-Cbz-protected diazoketones, which are structurally related to azido (B1232118) alcohols. frontiersin.orgresearchgate.net In this type of reaction, protonation of the diazo group (or in this case, the azide) could generate a reactive intermediate that is then trapped by the intramolecular hydroxyl group, leading to a cyclic product after the loss of a stable molecule like nitrogen gas. frontiersin.org

The table below summarizes some of the potential transformations of this compound discussed.

| Reaction Type | Functional Group(s) Involved | Reagents/Conditions | Potential Product(s) |

| Nitrene Formation | Azide | Heat or UV light | Nitrene intermediate |

| Nucleophilic Substitution | Hydroxyl | HBr | 2-Bromocyclohexyl azide |

| Nucleophilic Substitution | Hydroxyl | TsCl, pyridine | 2-Azidocyclohexyl tosylate |

| Oxidation | Hydroxyl | PCC or Swern Oxidation | 2-Azidocyclohexanone |

| Esterification | Hydroxyl | Acetic anhydride, pyridine | 2-Azidocyclohexyl acetate (B1210297) |

| Etherification | Hydroxyl | NaH, then CH₃I | 2-Azido-1-methoxycyclohexane |

| Intramolecular Cyclization | Azide and Hydroxyl | Acid or Metal Catalyst | Cyclic ethers or amines |

Sequential and Domino Processes in Complex Molecule Synthesis

The strategic use of this compound in sequential and domino reactions for the synthesis of complex molecular architectures remains a specialized area of research. While the inherent functionalities of this compound—a vicinal azido alcohol—suggest significant potential for cascade reactions, detailed and specific examples in the scientific literature are not widely documented. The azide and hydroxyl groups offer dual reactivity, theoretically enabling a series of intramolecular and intermolecular transformations to proceed in a single pot, thereby increasing synthetic efficiency.

Domino reactions, also known as tandem or cascade reactions, are highly valued in organic synthesis for their ability to form multiple chemical bonds in a single operation without the isolation of intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and purification steps. The application of this compound in such processes could conceptually lead to the rapid construction of stereochemically rich heterocyclic and carbocyclic frameworks.

Potential, yet not extensively reported, domino sequences initiated from this compound could involve:

Intramolecular Cyclization Cascades: Activation of the hydroxyl group followed by intramolecular attack by the azide could initiate a cascade. For instance, conversion of the alcohol to a leaving group could be followed by an intramolecular substitution by the azide to form a strained bicyclic aziridine, which could then undergo further rearrangement or reaction.

Reductive Cyclization Sequences: Reduction of the azide to an amine in the presence of an appropriate electrophile could trigger a sequential reaction. The newly formed amino alcohol could then participate in condensations or cyclizations to build more complex heterocyclic systems.

Click-Chemistry-Initiated Domino Reactions: The azide functionality is a prime handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. A sequential process could involve an initial "click" reaction to introduce a new molecular fragment, which then possesses the necessary functionality to react with the neighboring hydroxyl group in a subsequent intramolecular step.

While the broader class of vicinal azido alcohols has been explored in various synthetic contexts, specific and detailed research findings on the application of this compound in complex sequential and domino processes are limited. The table below outlines hypothetical reaction sequences that could leverage the unique structure of this compound, based on established reactivity patterns of azides and alcohols. Further research is needed to realize the full potential of this versatile building block in the realm of complex molecule synthesis.

| Hypothetical Starting Material | Hypothetical Reaction Sequence | Potential Product Class |

| This compound | 1. Acylation of the hydroxyl group. 2. Intramolecular Staudinger ligation. | Bicyclic aza-heterocycles |

| This compound and a terminal alkyne | 1. Copper-catalyzed azide-alkyne cycloaddition. 2. Intramolecular O-alkylation or cyclization. | Fused triazole-containing heterocycles |

| This compound | 1. Reduction of the azide to an amine. 2. In-situ reaction with a dicarbonyl compound. | Condensed polycyclic heterocycles |

Applications of 2 Azidocyclohexan 1 Ol in Complex Organic Synthesis

Precursor to Chiral 1,2-Amino Alcohols and Their Derivatives

A primary application of 2-azidocyclohexan-1-ol is its role as a precursor for the synthesis of chiral 1,2-amino alcohols. google.com The azide (B81097) group can be readily reduced to a primary amine, yielding a 1,2-amino alcohol. This transformation is a cornerstone in the synthesis of numerous biologically active compounds and pharmaceutical agents. nih.govnih.gov The inherent chirality of this compound allows for the production of enantiomerically pure amino alcohols, which are crucial for the development of effective and selective drugs. rsc.org

The synthesis of these important motifs often involves multi-step reactions to achieve the desired stereochemistry. nih.gov However, the use of chiral precursors like this compound can streamline this process. For instance, (racemic) this compound has been utilized in the preparation of a 1,3-diazidocyclitol, a versatile precursor for 2-deoxystreptamine (B1221613) analogues. ru.nl This involved reacting the azido (B1232118) alcohol with benzoyl chloride, followed by hydrogenation to yield the corresponding amine hydrochloride salt. ru.nl

The following table summarizes the key transformation:

| Starting Material | Reagents | Product | Application |

| This compound | 1. Benzoyl chloride 2. Hydrogenation (e.g., H₂, Pd/C) | 2-Aminocyclohexan-1-ol derivative | Precursor to biologically active molecules ru.nl |

This straightforward conversion underscores the importance of this compound as a readily available starting material for generating valuable chiral building blocks.

Building Block for Nitrogen-Containing Heterocyclic Compounds

The azide functionality in this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. kit.edursc.org These ring systems are prevalent in natural products, pharmaceuticals, and functional organic materials. mdpi.comnih.gov The azide group can participate in various cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. soton.ac.uk This "click chemistry" reaction is known for its high efficiency and functional group tolerance.

Furthermore, the intramolecular reaction between the azide and a suitably positioned functional group, or intermolecular reactions with other reagents, can lead to the formation of other heterocyclic systems. For example, azides can be used to generate indazoles and 2-alkylbenzimidazoles. kit.edu The versatility of the azide group allows for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. kit.eduorganic-chemistry.org

Intermediate in the Synthesis of Glycosides and Carbohydrate Analogs

The structural similarity of this compound to carbohydrate scaffolds makes it a useful intermediate in the synthesis of glycosides and carbohydrate analogs. google.com Glycosides play crucial roles in numerous biological processes, and their synthesis is a significant challenge in organic chemistry. rsc.orgmdpi.com The hydroxyl group of this compound can act as a nucleophile in glycosylation reactions, forming a glycosidic bond with a suitable glycosyl donor. nih.gov

The azide group can be retained in the final product as a handle for further functionalization or can be reduced to an amine to mimic aminosugars found in many biologically active glycoconjugates. This approach allows for the creation of carbocyclic analogs of glycosides, where the ring oxygen of the sugar is replaced by a methylene (B1212753) group. These analogs are often more stable towards enzymatic hydrolysis and can serve as valuable tools for studying carbohydrate-protein interactions or as potential therapeutic agents.

An example of a related azido alcohol being used in glycobiology is the synthesis of an azido glycoside primer for the biocombinatorial synthesis of glycosphingolipid analogues. nih.gov This highlights the utility of the azide group in the context of carbohydrate chemistry.

Chiral Auxiliary or Ligand Scaffold in Asymmetric Catalysis

The chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary or as a scaffold for the synthesis of chiral ligands in asymmetric catalysis. nih.govwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org

While direct applications of this compound as an auxiliary may be less common, its derivatives, particularly the corresponding 1,2-amino alcohol, are well-established chiral auxiliaries and ligands. nih.gov The predictable conformational rigidity of the cyclohexane (B81311) ring, combined with the stereodirecting influence of the hydroxyl and amino groups, can lead to high levels of stereocontrol in a variety of asymmetric reactions, such as alkylations and aldol (B89426) reactions. nih.gov

The development of new chiral auxiliaries that are not derived from natural amino acids is an active area of research, offering the potential to fine-tune structural and conformational properties for specific asymmetric transformations. nih.gov The ready availability of both enantiomers of this compound would further enhance its utility in this context.

Role in the Construction of Functional Molecules with Defined Stereochemistry

The overarching application of this compound in complex organic synthesis is its role in the construction of functional molecules with well-defined three-dimensional structures. uwindsor.ca The ability to control stereochemistry is crucial in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds, as different stereoisomers can have vastly different biological activities.

The bifunctional nature of this compound allows for sequential or orthogonal transformations of the azide and hydroxyl groups. This enables the introduction of various functional groups with precise stereochemical control, leading to the assembly of complex molecular architectures. For example, the hydroxyl group can be protected while the azide is transformed, or vice versa, allowing for a stepwise and controlled synthetic sequence.

The use of this compound and its derivatives has been instrumental in the synthesis of a variety of chiral compounds, including intermediates for pharmaceuticals and other functional materials. researchgate.net Its utility as a chiral building block is a testament to the importance of small, stereochemically defined molecules in the broader field of organic synthesis.

Mechanistic Studies and Theoretical Investigations

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The formation of 2-azidocyclohexan-1-ol, typically through the ring-opening of cyclohexene (B86901) oxide with an azide (B81097) nucleophile, is a reaction of significant interest. Mechanistic studies focus on understanding the intricate details of bond-forming and bond-breaking steps.

The transition state is the highest energy point along the reaction coordinate, and its structure determines the rate and selectivity of a reaction. For the synthesis of this compound, the key step is the nucleophilic attack of the azide ion on the epoxide ring.

Computational studies, often employing density functional theory (DFT), are used to model the transition state. e3s-conferences.org These calculations can reveal the geometry of the transition state, including the partial bonds between the azide nitrogen and the epoxide carbon, and the extent of epoxide ring opening. In enzyme-catalyzed reactions, such as the azidolysis of cyclohexene oxide by halohydrin dehalogenase (HheG), transition state modeling helps to elucidate how the enzyme stabilizes the transition state and controls enantioselectivity. nih.gov For instance, in the HheG M45F variant, noncovalent C–H···π interactions between the mutated phenylalanine residue and cyclohexene oxide in the active site are believed to position the reactants for a more favorable transition state, leading to higher activity and enantioselectivity. nih.gov

The characterization of transition states is not limited to synthesis. It is also vital for understanding subsequent reactions of this compound. For example, in intramolecular cyclizations or rearrangements, identifying the transition state structures can predict the feasibility and stereochemical outcome of the reaction. e3s-conferences.org

The interplay between kinetics and thermodynamics governs the product distribution in chemical reactions. wikipedia.org In the synthesis of this compound, the reaction can be under either kinetic or thermodynamic control, depending on the reaction conditions.

Kinetic Control: At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest (i.e., the one with the lowest activation energy). wikipedia.org In the case of unsymmetrical epoxides, this can lead to regioselectivity.

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can reach equilibrium, favoring the most stable product (the thermodynamic product). wikipedia.org

Kinetic studies on the ring-opening of epoxides like cyclohexene oxide provide valuable data on reaction rates and the factors that influence them. rsc.orgnih.gov For instance, the rate of formation of this compound can be measured under various conditions to determine the activation energy of the reaction. nih.gov In biocatalysis, kinetic studies have shown that engineered variants of HheG can exhibit significantly higher specific activity for the azidolysis of cyclohexene oxide compared to the wild-type enzyme. nih.govchemrxiv.orgacs.org

Thermodynamic data, such as the enthalpy and entropy of reaction, provide insight into the stability of reactants and products. mdpi.comresearchgate.netresearchgate.net The relative stability of different stereoisomers of this compound can be assessed through thermodynamic calculations.

| Parameter | Description | Relevance to this compound |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the rate of formation of this compound. Lower Ea leads to a faster reaction. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Indicates whether the formation of this compound is exothermic or endothermic. |

| Entropy of Reaction (ΔS) | The change in disorder or randomness during a reaction. | Contributes to the overall Gibbs free energy change and the spontaneity of the reaction. |

| Gibbs Free Energy (ΔG) | The energy available to do useful work in a reaction. | Determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous process. |

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry is a powerful tool for investigating the properties of molecules like this compound at the atomic and electronic levels. lu.sephysics.gov.azcmb.ac.lk These methods complement experimental studies and can provide insights that are difficult or impossible to obtain through experimentation alone.

The cyclohexane (B81311) ring in this compound can adopt various conformations, with the chair conformation being the most stable. gmu.edupressbooks.pub The substituents (azido and hydroxyl groups) can be in either axial or equatorial positions. Conformational analysis aims to determine the relative energies of these different conformers and the energy barriers between them. gmu.edupressbooks.pubmaricopa.edu

Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the steric energies of the different conformers of this compound. gmu.eduethz.ch The relative populations of the conformers at a given temperature can then be determined using the Boltzmann distribution. The energy landscape provides a comprehensive picture of all possible conformations and the pathways for interconversion between them.

For this compound, the preferred conformation will depend on the stereochemistry (cis or trans) and the steric and electronic interactions between the azido (B1232118) and hydroxyl groups and the cyclohexane ring. Generally, bulky substituents prefer the equatorial position to minimize steric strain. gmu.edu

The electronic structure of a molecule determines its reactivity. nih.govcaltech.edumdpi.comepfl.ch Quantum mechanical calculations can provide detailed information about the distribution of electrons in this compound, including the energies of the molecular orbitals (HOMO and LUMO) and the partial charges on the atoms. journalirjpac.com

This information can be used to predict the reactivity of the molecule. For example, the sites most susceptible to nucleophilic or electrophilic attack can be identified. The azide group, with its high electron density, is a key functional group influencing the molecule's reactivity. The electronic properties of the azido group can be modulated by its interaction with the hydroxyl group and the cyclohexane ring.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability of the molecule to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of the molecule to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. journalirjpac.com |

| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps to identify electrophilic and nucleophilic centers. |

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment. nih.govarxiv.orguiuc.edudtu.dk For this compound, MD simulations can be used to study its conformational dynamics in solution and its interactions with other molecules, such as enzymes. journalirjpac.com

In the context of biocatalysis, MD simulations are particularly valuable for understanding enzyme-substrate interactions. journalirjpac.com For example, simulations of this compound (or its precursor, cyclohexene oxide) in the active site of HheG can reveal the key amino acid residues involved in binding and catalysis. nih.govacs.org These simulations can show how the enzyme orients the substrate for nucleophilic attack by the azide ion and how it stabilizes the transition state. nih.gov This information is crucial for the rational design of improved enzyme variants for the synthesis of enantiomerically pure this compound. nih.govacs.orgresearchgate.netresearchgate.net

MD simulations can also be used to study the behavior of this compound in different solvents, providing insights into solvation effects on its conformation and reactivity.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Advanced NMR spectroscopy is indispensable for the complete structural and stereochemical elucidation of 2-azidocyclohexan-1-ol. A combination of one-dimensional and two-dimensional techniques provides a detailed picture of the molecule's atomic connectivity and spatial arrangement.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Constitution

Two-dimensional NMR experiments are fundamental in establishing the covalent framework of this compound.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com In this compound, COSY spectra would show correlations between the proton on the carbon bearing the hydroxyl group (H-1) and the adjacent proton on the carbon with the azide (B81097) group (H-2), as well as with the neighboring methylene (B1212753) protons on the cyclohexane (B81311) ring. This unequivocally establishes the 1,2-substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s). For this compound, this would pair the signal of H-1 with C-1 and H-2 with C-2, and so on for the remaining methylene groups of the cyclohexane ring.

A summary of expected 2D NMR correlations for this compound is presented below:

| Experiment | Correlating Nuclei | Information Gained |

| COSY | ¹H – ¹H | Shows which protons are coupled to each other, confirming the neighboring protons on the cyclohexane ring. |

| HSQC | ¹H – ¹³C (one bond) | Directly links each proton to the carbon it is attached to, assigning the carbon skeleton. |

| HMBC | ¹H – ¹³C (multiple bonds) | Confirms the connectivity between different parts of the molecule, for example, between the H-1 proton and the C-2 carbon. |

NOESY/ROESY for Relative Stereochemistry and Conformational Analysis

The Nuclear Overhauser Effect (NOE) is a through-space interaction that provides information about the spatial proximity of nuclei, which is critical for determining the relative stereochemistry (cis or trans) and conformational preferences of this compound. acdlabs.comcolumbia.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that are close to each other in space, irrespective of whether they are connected through bonds. acdlabs.comuba.ar For the trans-isomer of this compound, a NOE would be expected between H-1 and H-2 if they are both in axial positions in a chair conformation. Conversely, in the cis-isomer, where one substituent is axial and the other is equatorial, a different set of NOE correlations would be observed.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): For medium-sized molecules where the NOE might be close to zero, ROESY is a preferred alternative as the ROE is always positive. columbia.eduuba.ar It provides similar through-space correlation information to NOESY. The choice between NOESY and ROESY depends on the molecular weight of the compound and the solvent used. columbia.eduuba.ar

The analysis of NOESY/ROESY data allows for the differentiation between diastereomers and provides insights into the predominant chair conformation of the cyclohexane ring. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Intramolecular Interactions

Vibrational spectroscopy techniques, Infrared (IR) and Raman, are powerful tools for identifying the key functional groups present in this compound. sepscience.comuni-siegen.de

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. libretexts.org For this compound, the IR spectrum will prominently feature:

A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the asymmetric stretching vibration of the azide (N₃) group.

A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding.

C-H stretching vibrations of the cyclohexane ring typically appear just below 3000 cm⁻¹.

C-O stretching vibrations can be found in the 1260-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. wikipedia.org It provides complementary information to IR spectroscopy. sepscience.com While the O-H stretch is often weak in Raman, the symmetric stretching of the azide group can be observed. The C-C and C-H vibrations of the cyclohexane ring will also give rise to characteristic Raman signals. For molecules with a center of inversion, certain vibrational modes may be active in either IR or Raman, but not both (Rule of Mutual Exclusion). libretexts.org

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

| Azide (N₃) | Asymmetric stretch | ~2100 (Strong, sharp) | Observable |

| Hydroxyl (O-H) | Stretch | ~3600-3200 (Broad) | Weak |

| Alkane (C-H) | Stretch | ~2850-2960 | Strong |

| Alcohol (C-O) | Stretch | ~1050-1150 | Observable |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of this compound and for analyzing its fragmentation patterns to further confirm its structure. savemyexams.com

HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, often to four or more decimal places. savemyexams.com This allows for the unambiguous determination of the elemental composition of the molecular ion. For this compound (C₆H₁₁N₃O), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimentally observed value. nih.gov

Electron ionization (EI) mass spectrometry often leads to the fragmentation of the molecular ion. libretexts.org The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound might include:

Loss of a water molecule (H₂O) from the molecular ion, a common fragmentation for alcohols. savemyexams.com

Loss of a nitrogen molecule (N₂) from the azide group.

Cleavage of the cyclohexane ring.

Alpha-cleavage adjacent to the hydroxyl or azide group. libretexts.org

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

For chiral, enantiomerically enriched samples of this compound, chiroptical techniques are essential for determining enantiomeric purity and absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. biologic.netjasco-global.com The shape of the ORD curve, particularly the presence of positive or negative Cotton effects near an absorption band, can be correlated with the absolute configuration of the chiral centers. ull.es

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. biologic.netjasco-global.com CD spectra are typically more straightforward to interpret than ORD curves and show distinct peaks (positive or negative) that are characteristic of the chromophores and their stereochemical environment. youtube.com The sign of the Cotton effect in the CD spectrum can be used to assign the absolute configuration of the enantiomers of this compound by applying empirical rules or by comparison with computational predictions.

X-Ray Crystallography for Solid-State Structure and Stereochemistry (if applicable to derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov While obtaining suitable single crystals of this compound itself might be challenging, the technique can be applied to crystalline derivatives. nih.govjhu.edu